molecular formula C17H26O3 B1623817 Isodecyl salicylate CAS No. 85252-25-1

Isodecyl salicylate

Cat. No.: B1623817
CAS No.: 85252-25-1
M. Wt: 278.4 g/mol
InChI Key: PJTNSWOJMXNNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl salicylate is synthesized through an esterification reaction between isodecyl alcohol and salicylic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as concentrated sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isodecyl salicylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isodecyl salicylate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Isodecyl salicylate exerts its effects primarily through its interaction with the skin. The ester compound enhances skin permeability and provides conditioning effects by forming a protective barrier on the skin surface. This barrier helps to retain moisture and improve skin texture . The salicylic acid component also contributes to its anti-inflammatory and keratolytic properties, making it effective in treating various skin conditions .

Comparison with Similar Compounds

Isodecyl salicylate is part of a broader class of salicylate esters, which include compounds such as:

  • Butyloctyl salicylate
  • Hexyldodecyl salicylate
  • Ethylhexyl salicylate
  • Methyl salicylate
  • Myristyl salicylate
  • Tridecyl salicylate

Uniqueness: Compared to other salicylate esters, this compound is unique due to its specific isodecyl alcohol component, which provides distinct emollient properties and enhances skin conditioning effects. Its molecular structure allows for better skin absorption and retention, making it particularly effective in cosmetic formulations .

Properties

IUPAC Name

8-methylnonyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNSWOJMXNNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010022
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85252-25-1, 1027820-56-9
Record name Isodecyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isodecyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISODECYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodecyl salicylate
Reactant of Route 2
Reactant of Route 2
Isodecyl salicylate
Reactant of Route 3
Reactant of Route 3
Isodecyl salicylate
Reactant of Route 4
Reactant of Route 4
Isodecyl salicylate
Reactant of Route 5
Reactant of Route 5
Isodecyl salicylate
Reactant of Route 6
Reactant of Route 6
Isodecyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.